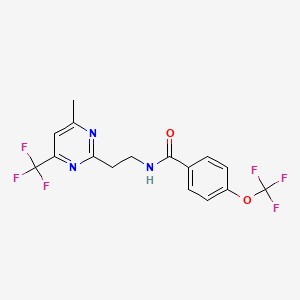![molecular formula C12H9ClF6O B2913935 4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one CAS No. 439094-40-3](/img/structure/B2913935.png)
4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one” is a derivative of the 3,5-Bis(trifluoromethyl)phenyl group . This group is known to be involved in the synthesis of various compounds, including methylene-arylbutenones via carbonylative arylation of allenols and 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling .
Scientific Research Applications
Antibacterial Applications
The compound has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives which have shown to be potent growth inhibitors of drug-resistant bacteria . These derivatives have been particularly effective against Enterococci and methicillin-resistant S. aureus (MRSA), two of the most menacing bacterial pathogens .
Antimicrobial Studies
The compound has been used in antimicrobial studies, particularly in the design and synthesis of novel pyrazole derivatives . These derivatives have shown to be potent growth inhibitors of planktonic Gram-positive bacteria .
Biofilm Eradication
Certain derivatives of the compound have shown to be potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Production of Enantiomerically Enriched Intermediates
The compound has been used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process has shown potential for enhancing the catalytic efficiency of whole-cell-mediated reduction .
Organic Transformations
The compound has been used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .
Chemical Derivatization
The compound has been used in the chemical derivatization of amino-functionalized model surfaces .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
The compound has been used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
Based on the properties of structurally similar compounds, it can be inferred that this compound might interact with its targets through explicit double hydrogen bonding . This interaction could lead to the activation of substrates and stabilization of partially developing negative charges in the transition states .
Biochemical Pathways
Compounds with similar structures have been used extensively in promoting organic transformations . Therefore, it can be hypothesized that this compound might also influence various biochemical pathways, leading to downstream effects.
Result of Action
Based on the properties of structurally similar compounds, it can be inferred that this compound might induce changes at the molecular and cellular levels through its interactions with its targets .
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF6O/c1-6(20)10(13)4-7-2-8(11(14,15)16)5-9(3-7)12(17,18)19/h2-3,5,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGPRYOOBYAENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)
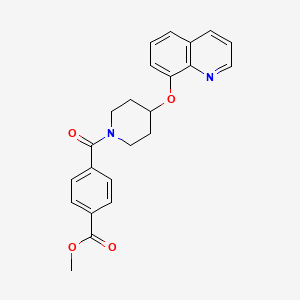
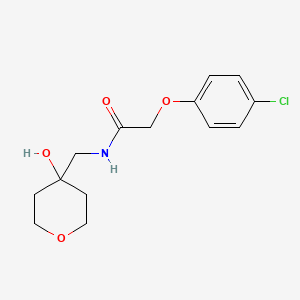
![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
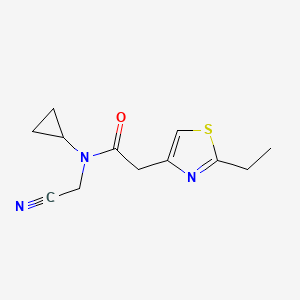
![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)
![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)
![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)
![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)
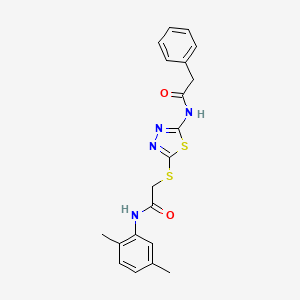
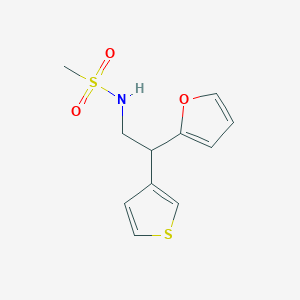
![5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol](/img/structure/B2913873.png)
